molecular formula C₆H₁₂O₆ B117823 (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 2595-97-3

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No. B117823
CAS RN: 2595-97-3
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-BGPJRJDNSA-N
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Description

“(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal” is a chemical compound with the molecular formula C6H12O6 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This molecule contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .


Molecular Structure Analysis

The molecular structure of “(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

The molecular weight of “(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal” is 180.15588 g/mol . The molecule contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 5 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .

Scientific Research Applications

  • Solubility in Ethanol-Water Solutions : A study by Gong et al. (2012) investigated the solubility of various saccharides, including "(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal hydrate" (maltose monohydrate), in ethanol-water solutions. They found that the solubility of these saccharides in ethanol-water mixtures increased with equilibrium temperature. This research is significant for understanding the solubility behavior of complex saccharides in mixed solvents, which can be crucial for various applications in pharmaceutical and chemical industries (Gong, Wang, Zhang, & Qu, 2012).

  • Synthesis of Iminosugars : Estévez et al. (2010) described the synthesis of polyhydroxylated azepanes, including "(2R,3R,4R,5R,6R)-2-(hydroxymethyl)azepane-3,4,5,6-tetraol" from D-mannose. This compound showed weak but selective inhibition against α-L-fucosides, indicating its potential as a glycosidase inhibitor. This is relevant for the development of therapeutic agents targeting specific enzymes (Estévez, Soengas, Otero, Estévez, Nash, & Estévez, 2010).

  • Stereoselective Synthesis for Sialic Acid Aldolase Evolution : Woodhall et al. (2005) conducted research on the stereoselective synthesis of epimeric screening substrates for the directed evolution of sialic acid aldolase. This research is important for developing tailored enzymes for the preparation of influenza A sialidase inhibitor analogues. The study demonstrates the potential of these compounds in medicinal chemistry, particularly in the development of antiviral drugs (Woodhall, Williams, Berry, & Nelson, 2005).

  • NMR Spectroscopy to Reveal Hydrogen Bonding Properties : Oruç et al. (2018) used NMR spectroscopy to investigate the hydrogen bonding properties of polyols, including "(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexaol" (D-mannitol). This research provides insight into the solution properties of polyols, which is crucial for understanding their behavior in biological systems and potential applications in drug delivery and formulation (Oruç, Varnali, & Bekiroğlu, 2018).

properties

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-BGPJRJDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901015879
Record name D-​Allose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

CAS RN

6038-51-3, 2595-97-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

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